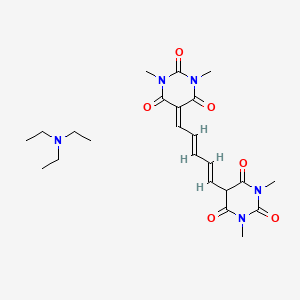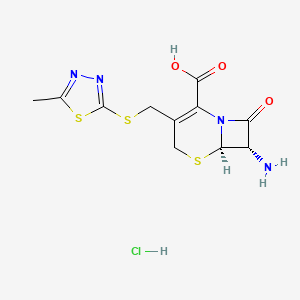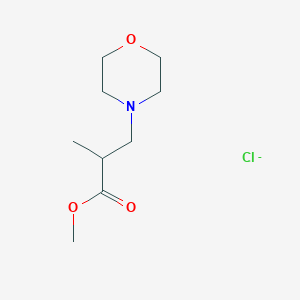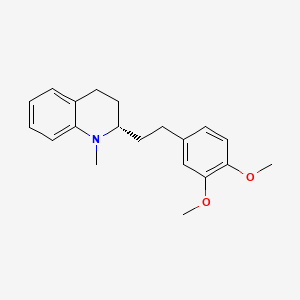
4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, sulphophenyl, and nitro groups. It is commonly used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt involves multiple steps, each requiring specific reaction conditions. The process typically begins with the nitration of a suitable aromatic compound, followed by sulfonation and methoxylation reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or hydrogen gas, resulting in the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Applications De Recherche Scientifique
4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a marker for specific biological processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid
- 4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, potassium salt
Uniqueness
Compared to similar compounds, 4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt is unique due to its specific sodium salt form, which influences its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in applications where these properties are critical.
Propriétés
Numéro CAS |
84787-95-1 |
|---|---|
Formule moléculaire |
C15H13N3Na2O11S2 |
Poids moléculaire |
521.4 g/mol |
Nom IUPAC |
disodium;4-methoxy-5-[(2-methoxy-5-sulfonatophenyl)carbamoylamino]-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H15N3O11S2.2Na/c1-28-12-4-3-8(30(22,23)24)5-9(12)16-15(19)17-10-6-14(31(25,26)27)11(18(20)21)7-13(10)29-2;;/h3-7H,1-2H3,(H2,16,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clé InChI |
DACXLTXHUFXWMS-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])NC(=O)NC2=CC(=C(C=C2OC)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)








